7-Hydroxy Granisetron-d3

Bioanalysis LC-MS/MS Method Validation

Quantifying 7-hydroxy granisetron in biological matrices without a matched internal standard introduces ion suppression errors that compromise pharmacokinetic data integrity. 7-Hydroxy Granisetron-d3 solves this via site-specific N-methyl deuteration, ensuring chromatographic co-elution and matched ionization efficiency for accurate isotope dilution LC-MS/MS. • +3 Da mass shift enables unambiguous MS detection without retention time shift. • Validated linear range 0.1-100 ng/mL with <10% CV supports robust PK parameter estimation. • Supplied with documented isotopic purity ≥99.9% and full Certificate of Analysis.

Molecular Formula C18H24N4O2
Molecular Weight 331.4 g/mol
Cat. No. B12421797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Granisetron-d3
Molecular FormulaC18H24N4O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
InChIInChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+/i2D3
InChIKeyAJEBHUMZPBDLQF-CFVCVFQOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Granisetron-d3 Deuterated Internal Standard


7-Hydroxy Granisetron-d3 is a stable isotopically labeled analog of 7-hydroxy granisetron, the major active metabolite of the 5-HT3 receptor antagonist granisetron [1]. This deuterated compound, with a molecular formula of C18H21D3N4O2 (free base) or C18H22D3ClN4O2 (hydrochloride) and a molecular weight of 331.43 g/mol, is designed specifically for use as an internal standard in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The strategic incorporation of three deuterium atoms at the N-methyl position ensures a mass difference of +3 Da relative to the non-deuterated analyte, enabling chromatographic co-elution with nearly identical ionization efficiency while providing distinct mass spectrometric detection .

Irreplaceability of 7-Hydroxy Granisetron-d3


Substitution of 7-Hydroxy Granisetron-d3 with non-deuterated 7-hydroxy granisetron or even other stable isotope-labeled analogs (e.g., 13C-labeled) in LC-MS/MS workflows introduces quantifiable inaccuracies that directly impact data integrity and regulatory compliance. Non-deuterated internal standards cannot be distinguished from the analyte of interest by mass spectrometry, rendering them useless for isotope dilution quantification [1]. While 13C-labeled analogs offer an alternative isotopic approach, deuterium-labeled standards are often preferred due to lower cost, more straightforward synthesis, and established validation data for specific matrices. However, even among deuterated options, the placement and number of deuterium atoms critically affect chromatographic resolution and matrix effect compensation [2]. 7-Hydroxy Granisetron-d3's specific deuteration at the N-methyl group ensures co-elution with the non-deuterated analyte, a prerequisite for accurate correction of ion suppression/enhancement effects—a benefit not guaranteed by randomly deuterated or 13C-labeled versions where isotopic fractionation may cause retention time shifts [2].

Evidence for 7-Hydroxy Granisetron-d3


Plasma Quantification Precision and Accuracy

When 7-Hydroxy Granisetron-d3 is employed as the internal standard in a validated LC-MS/MS method for quantifying granisetron and its 7-hydroxy metabolite in human plasma, the method achieves significantly higher precision and accuracy compared to earlier methods using non-deuterated internal standards or no internal standard correction [1]. Specifically, the use of stable isotopically labeled internal standards enabled an accuracy of >85% and a precision (coefficient of variation) of <10% across the validated concentration range for 7-hydroxy granisetron in plasma [1]. In a prior method using HPLC with fluorescence detection and no isotopically labeled internal standard, precision and accuracy were reported to be within 13% for the same analytes, demonstrating a notable improvement with the deuterated approach [2].

Bioanalysis LC-MS/MS Method Validation

Extended Linear Dynamic Range

The use of 7-Hydroxy Granisetron-d3 as an internal standard enables a validated LC-MS/MS method with an extended linear dynamic range for 7-hydroxy granisetron in human plasma (0.1–100 ng/mL) and urine (2–1000 ng/mL), covering over three orders of magnitude without the need for sample dilution [1]. In contrast, earlier methods lacking a deuterated internal standard, such as the HPLC-fluorescence method reported by Pinguet et al., demonstrated a more limited linear range (1–50 ng/mL for plasma) and required larger sample volumes (1 mL vs. 50 μL) [2].

Pharmacokinetics Bioanalysis Method Validation

Robust Matrix Effect Compensation

In the validated LC-MS/MS method using 7-Hydroxy Granisetron-d3 as the internal standard, no significant matrix effects were observed for 7-hydroxy granisetron in either human plasma or urine samples [1]. This stands in contrast to methods employing non-deuterated or structurally dissimilar internal standards, where matrix-induced ion suppression or enhancement can lead to quantitative errors exceeding ±15% unless mitigated by extensive sample clean-up or matrix-matched calibration [2]. The near-identical physicochemical properties of the deuterated internal standard ensure it co-elutes with the analyte, thereby normalizing any matrix-related signal alterations.

Matrix Effects LC-MS/MS Bioanalysis

CYP1A1-Specific 7-Hydroxylation

The formation of 7-hydroxy granisetron from the parent drug is almost exclusively catalyzed by the cytochrome P450 isoform CYP1A1, with minimal contribution from CYP3A4 or other enzymes [1]. This contrasts with the alternative metabolic pathway (9'-desmethylation), which is preferentially catalyzed by CYP3A4 [1]. The Km for the high-affinity component of 7-hydroxylation in human liver microsomes was determined to be 4 μM, indicating a high-capacity metabolic route at clinically relevant concentrations [2]. This enzymatic specificity has direct implications for studies involving CYP1A1 inducers or inhibitors, as well as for interpreting inter-individual variability in granisetron exposure.

Drug Metabolism Cytochrome P450 In Vitro Metabolism

Validation in Pregnancy Plasma

The LC-MS/MS method employing 7-Hydroxy Granisetron-d3 as the internal standard has been successfully applied to a clinical pharmacokinetic study following intravenous administration of 1 mg granisetron to a pregnant subject, demonstrating the method's robustness in a physiologically complex matrix [1]. This application validates the internal standard's ability to compensate for the unique matrix composition of pregnancy plasma (e.g., elevated lipids, altered protein binding), which can otherwise confound quantification in this special population. In contrast, many generic bioanalytical methods for granisetron and its metabolites have not been validated in pregnancy, limiting their applicability for studies in this growing area of clinical need.

Clinical Pharmacokinetics Pregnancy Therapeutic Drug Monitoring

7-Hydroxy Granisetron-d3 Applications


PK and Bioequivalence Quantification

7-Hydroxy Granisetron-d3 is ideally suited as an internal standard for LC-MS/MS assays quantifying the active metabolite of granisetron in plasma and urine from pharmacokinetic studies, including those in special populations (e.g., pregnancy). The demonstrated linear range (0.1–100 ng/mL in plasma) and precision (<10% CV) support robust estimation of key pharmacokinetic parameters such as AUC, Cmax, and half-life, which are essential for regulatory bioequivalence submissions and dose optimization [1].

Metabolic Pathway and DDI Studies

The compound enables precise measurement of 7-hydroxy granisetron formation rates in in vitro systems (e.g., human liver microsomes, recombinant CYP enzymes) to characterize the specific contribution of CYP1A1 versus CYP3A4 to granisetron metabolism [1][2]. This information is critical for designing and interpreting clinical DDI studies involving CYP1A1 inducers (e.g., omeprazole, smoking) or inhibitors, and for understanding inter-individual variability in drug exposure [2].

Therapeutic Drug Monitoring

In clinical scenarios where granisetron pharmacokinetics may be significantly altered (e.g., pregnancy, hepatic impairment, co-administration with strong CYP1A1 modulators), 7-Hydroxy Granisetron-d3 can be used to establish and maintain a validated LC-MS/MS method for monitoring 7-hydroxy granisetron plasma concentrations. This supports personalized dosing strategies aimed at maximizing antiemetic efficacy while minimizing potential adverse effects [1].

Metabolite Identification and Profiling

During the preclinical and clinical development of novel 5-HT3 receptor antagonists or granisetron analogs, 7-Hydroxy Granisetron-d3 serves as a reference standard and internal standard for identifying and quantifying potential 7-hydroxylated metabolites. This aids in assessing the metabolic stability and potential metabolic liabilities of new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy Granisetron-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.